Phorbol-12,13-dibutyrat

Übersicht

Beschreibung

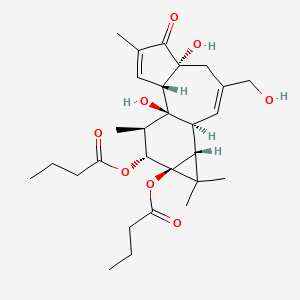

Phorbol 12,13-Dibutyrat ist ein Phorbolester, der zu den Bestandteilen von Crotonöl gehört. Es ist bekannt für seine Rolle als Aktivator der Proteinkinase C und wird in der wissenschaftlichen Forschung aufgrund seiner Löslichkeit in Wasser und anderen organischen Lösungsmitteln häufig eingesetzt . Phorbol 12,13-Dibutyrat ist ein schwacher Tumorpromotor im Vergleich zu 12-O-Tetradekanoylphorbol-13-acetat .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Phorbol 12,13-Dibutyrat kann durch Veresterung von Phorbol mit Buttersäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern . Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Phorbol 12,13-Dibutyrat großtechnische Veresterungsprozesse. Die Verwendung von Durchflussreaktoren und effizienten Trenntechniken wie Destillation und Kristallisation gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts . Die Verbindung wird typischerweise als lyophilisiertes Pulver gelagert, um ihre Stabilität zu erhalten und einen Abbau zu verhindern .

Wissenschaftliche Forschungsanwendungen

Phorbol 12,13-Dibutyrat wird in der wissenschaftlichen Forschung häufig verwendet, da es die Proteinkinase C aktivieren kann. Einige seiner Anwendungen umfassen:

Chemie: Als Reagenz in der organischen Synthese und als Standard für analytische Techniken verwendet.

Biologie: Wird in Zellsignalisierungsstudien eingesetzt, um die Rolle der Proteinkinase C in verschiedenen Zellprozessen zu untersuchen.

Medizin: Wird in der Krebsforschung verwendet, um die Tumorpromotion und die Auswirkungen der Aktivierung der Proteinkinase C auf Krebszellen zu untersuchen.

Industrie: Wird bei der Entwicklung von Arzneimitteln und als Werkzeug für die Medikamentenentwicklung eingesetzt.

Wirkmechanismus

Phorbol 12,13-Dibutyrat übt seine Wirkung aus, indem es die Proteinkinase C aktiviert, eine Familie von Enzymen, die an verschiedenen Zellprozessen beteiligt sind. Die Aktivierung der Proteinkinase C führt zur Phosphorylierung von Zielproteinen, was wiederum deren Aktivität und Funktion moduliert . Die Verbindung induziert auch die Kontraktion von glatter Gefäßmuskulatur und hemmt die Myosin-Leichtketten-Phosphatase in der glatten Gefäßmuskulatur . Zusätzlich inhibiert es die Aktivität der Natrium-Kalium-ATPase in bestimmten Zelltypen .

Wirkmechanismus

Target of Action

Phorbol 12,13-dibutyrate (PDBu) is a potent activator of Protein Kinase C (PKC) . PKC is a family of protein kinases that play critical roles in several cellular processes, including cell differentiation, proliferation, and apoptosis .

Mode of Action

PDBu interacts with PKC, leading to its activation . This interaction results in the phosphorylation of downstream targets of PKC, such as p44/42 MAPK and MARCKS .

Biochemical Pathways

The activation of PKC by PDBu affects several biochemical pathways. It induces contraction of vascular smooth muscle and inhibits MLC phosphatase (MLCP) in vascular smooth muscle . It also inhibits the activity of Na+,K+ ATPase in OK cells .

Pharmacokinetics

It is known that pdbu is soluble in dmso and ethanol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of PKC by PDBu leads to various molecular and cellular effects. It can lead to the activation of downstream PKC targets such as p44/42 MAPK and MARCKS . It also induces contraction of vascular smooth muscle and inhibits MLC phosphatase (MLCP) in vascular smooth muscle . Furthermore, it inhibits the activity of Na+,K+ ATPase in OK cells .

Action Environment

The action of PDBu can be influenced by various environmental factors. For instance, its solubility in DMSO and ethanol could affect its bioavailability and efficacy. Additionally, its action could be influenced by the specific cellular environment, such as the presence of other signaling molecules and the state of the target cells.

Biochemische Analyse

Biochemical Properties

Phorbol 12,13-dibutyrate interacts with various biomolecules, primarily through its activation of protein kinase C . As an activator of PKC, it can influence a wide range of biochemical reactions. For instance, it has been shown to stimulate the phosphorylation of Na+/K+ ATPase, thereby inhibiting its activity .

Cellular Effects

Phorbol 12,13-dibutyrate has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate endothelial nitric oxide synthase expression in primary human umbilical vein endothelial cells .

Molecular Mechanism

The molecular mechanism of action of Phorbol 12,13-dibutyrate primarily involves its activation of protein kinase C . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme activation or inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Phorbol 12,13-dibutyrate change over time in laboratory settings . It has been reported that the vasoconstriction induced by Phorbol 12,13-dibutyrate in bladder smooth muscle involves both activation of PKC and PKC-dependent activation of ROCK .

Dosage Effects in Animal Models

The effects of Phorbol 12,13-dibutyrate vary with different dosages in animal models . It has been reported that Phorbol 12,13-dibutyrate-induced vasoconstriction in vivo involves both activation of PKC and PKC-dependent activation of ROCK .

Metabolic Pathways

Phorbol 12,13-dibutyrate is involved in several metabolic pathways, primarily through its activation of protein kinase C . This activation can lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

Phorbol 12,13-dibutyrate is transported and distributed within cells and tissues . It is soluble in DMSO or ethanol, which facilitates its distribution .

Subcellular Localization

The subcellular localization of Phorbol 12,13-dibutyrate is primarily associated with its activation of protein kinase C . It has been reported that PKC activation interferes with the capacity of recombinant truncated (t)Bid to release cytochrome c from mitochondria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phorbol 12,13-dibutyrate can be synthesized through the esterification of phorbol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of phorbol 12,13-dibutyrate involves large-scale esterification processes. The use of continuous flow reactors and efficient separation techniques such as distillation and crystallization ensures high yield and purity of the final product . The compound is typically stored as a lyophilized powder to maintain its stability and prevent degradation .

Analyse Chemischer Reaktionen

Reaktionstypen

Phorbol 12,13-Dibutyrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Bedingungen und Reagenzien.

Reduktion: Reduktionsreaktionen können Phorbol 12,13-Dibutyrat in seine entsprechenden Alkoholabkömmlinge umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Phorbol 12,13-Dibutyrat. Diese Produkte haben unterschiedliche chemische und biologische Eigenschaften, was sie für verschiedene Forschungsanwendungen nützlich macht .

Vergleich Mit ähnlichen Verbindungen

Phorbol 12,13-Dibutyrat wird oft mit anderen Phorbolestern wie 12-O-Tetradekanoylphorbol-13-acetat und Phorbol 12-Myristat 13-acetat verglichen. Einige wichtige Unterschiede umfassen:

Hydrophobizität: Phorbol 12,13-Dibutyrat ist weniger hydrophob als 12-O-Tetradekanoylphorbol-13-acetat, was es einfacher macht, es aus Zellen in der Gewebekultur auszuwaschen.

Tumorpromotion: Phorbol 12,13-Dibutyrat ist ein schwächerer Tumorpromotor im Vergleich zu 12-O-Tetradekanoylphorbol-13-acetat.

Proliferative Induktion: Phorbol 12,13-Dibutyrat hat eine höhere proliferative Induktionskapazität in Melanocytenkultur im Vergleich zu Phorbol 12-Myristat 13-acetat.

Liste ähnlicher Verbindungen

- 12-O-Tetradekanoylphorbol-13-acetat

- Phorbol 12-Myristat 13-acetat

- Phorbol 12,13-Diacetat

Eigenschaften

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJRUJTZSGYBEZ-YVQNUNKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O8 | |

| Record name | PHORBOL-12,13-DIBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958628 | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992) | |

| Record name | PHORBOL-12,13-DIBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

37558-16-0, 61557-88-8 | |

| Record name | PHORBOL-12,13-DIBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37558-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorbol dibutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061557888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol 12,13-dibutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORBOL 12,13-DIBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MX82CL58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PDBu binds with high affinity to PKC, a family of enzymes involved in signal transduction pathways regulating cell growth, differentiation, and apoptosis. [, , , , ]

A: PDBu mimics the natural activator diacylglycerol (DAG) and activates PKC by promoting its translocation from the cytosol to the plasma membrane, where it interacts with phospholipids like phosphatidylserine. This leads to downstream phosphorylation of various substrates, triggering diverse cellular responses. [, , , , , , ]

A: Yes, PDBu exhibits some selectivity for different PKC isoforms. For instance, it shows higher affinity for the classical PKCs (α, βI, βII, γ) compared to novel PKCs (δ, ε, η, θ). Studies have explored modifying PDBu analogs to enhance selectivity towards specific PKC isoforms. [, , ]

ANone: PDBu can induce a wide array of cellular responses depending on the cell type and experimental conditions. These include:

- Proliferation: PDBu stimulates proliferation in certain cell types, such as Swiss 3T3 fibroblasts and some keratinocyte subpopulations. [, , ]

- Differentiation: In contrast, PDBu induces terminal differentiation in other cell types, notably human promyelocytic leukemia cells (HL-60). [, , ]

- Apoptosis: PDBu can also trigger apoptosis in certain cell types, highlighting the diverse and context-dependent effects of PKC activation. []

- Other effects: PDBu modulates various cellular processes, including ion channel activity, neurotransmitter release, smooth muscle contraction, and immune responses, illustrating its broad influence on cellular signaling. [, , , , , , ]

ANone: The molecular formula of PDBu is C26H40O5, and its molecular weight is 432.58 g/mol.

A: While the provided research papers don't include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) have been used to analyze the conformation of PDBu and its interactions with PKC subdomains. []

ANone: The provided research papers primarily focus on the biological activity and mechanisms of action of PDBu. There is limited information on its material compatibility and stability under various conditions.

ANone: PDBu itself doesn't possess catalytic properties. It functions by binding to and activating PKC, which is the enzyme responsible for catalytic activity. Therefore, PDBu doesn't have direct catalytic applications.

A: Computational studies, including molecular modeling, have been utilized to understand the structural basis for PDBu binding to PKC and the impact of structural modifications on binding affinity and selectivity for different PKC isoforms. []

A: The research indicates that even subtle changes in the PDBu structure can significantly influence its activity and selectivity for different PKC isoforms. Studies have explored modifications at various positions of the phorbol ester structure to modulate its potency and selectivity. [, ]

A: Replacing specific amino acid residues in the C1 domain of RasGRP2 (a protein containing a C1 domain similar to PKC) with those found in higher-affinity C1 domains significantly increased its binding affinity for PDBu. [] This highlights how subtle changes in the binding site can dramatically alter PDBu affinity.

ANone: While the research papers primarily focus on the biological activity of PDBu, they don't provide detailed information regarding its stability under various conditions or specific formulation strategies.

ANone: Research on PDBu and related phorbol esters has been instrumental in elucidating the critical role of PKC in various cellular processes. Key milestones include:

- Discovery of tumor-promoting activity: The finding that phorbol esters, including PDBu, act as potent tumor promoters in mouse skin models sparked intense interest in understanding their mechanism of action. [, ]

- Identification of PKC as the cellular target: The discovery of specific, saturable binding sites for PDBu in various tissues, including brain, led to the identification of PKC as its primary cellular target. [, , ]

- Elucidation of PKC activation mechanism: Studies using PDBu and its analogs have been crucial in deciphering the complex mechanism of PKC activation, including its translocation to the plasma membrane, interaction with phospholipids, and downstream signaling events. [, , , , , ]

- Development of PKC inhibitors: The knowledge gained from studying PDBu binding and PKC activation has facilitated the development of PKC inhibitors, some of which have shown promise in preclinical and clinical studies for various diseases. []

ANone: Research on PDBu has fostered collaborations and synergies across various disciplines, including:

- Cell biology: PDBu has been instrumental in unraveling fundamental cellular processes such as signal transduction, cell growth, differentiation, and apoptosis. [, , , ]

- Immunology: Studies using PDBu have shed light on the role of PKC in immune cell activation, differentiation, and cytokine production. []

- Neuroscience: PDBu has been used to study synaptic plasticity, neurotransmitter release, and the role of PKC in neuronal signaling pathways. []

- Cancer research: The tumor-promoting activity of PDBu has driven research into the role of PKC in cancer development and progression, leading to the exploration of PKC inhibitors as potential anticancer agents. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)